3-Dimethylaminobenzoyl chloride hydrochloride
Overview
Description
Preparation Methods
The synthesis of BCX-1812 involves several steps:
Esterification: This intermediate is then esterified with hydrochloric acid/methanol to produce the methyl ester.
Protection and Cyclization: The methyl ester is protected with tert-butoxycarbonyl anhydride and triethylamine in dichloromethane, followed by cyclization with 2-ethyl-1-nitrobutane using phenyl isocyanate in refluxing benzene.
Hydrogenation and Acylation: The resulting cyclopenta-oxazoline is opened by hydrogenation with hydrogen over platinum oxide in hydrochloric acid/methanol, yielding an amine, which is then acylated with acetic anhydride and triethylamine in dichloromethane.
Deprotection and Condensation: The deprotected cyclopentylamine is condensed with N,N’-bis(tert-butoxycarbonyl)-O-methylisourea using mercuric chloride in dimethylformamide, followed by deprotection with trifluoroacetic acid in dichloromethane.
Final Hydrolysis: The final product is obtained by hydrolyzing the methyl ester with sodium hydroxide in tetrahydrofuran/methanol.
Chemical Reactions Analysis
BCX-1812 undergoes various chemical reactions:
Oxidation and Reduction: The compound can be oxidized and reduced under specific conditions, although detailed studies on these reactions are limited.
Substitution: It undergoes substitution reactions, particularly during its synthesis, where different functional groups are introduced or modified.
Common Reagents and Conditions: The synthesis involves reagents such as hydrochloric acid, methanol, tert-butoxycarbonyl anhydride, triethylamine, phenyl isocyanate, platinum oxide, acetic anhydride, and trifluoroacetic acid.
Major Products: The major product of these reactions is BCX-1812 itself, with intermediate compounds formed during the synthesis process.
Scientific Research Applications
BCX-1812 has a wide range of scientific research applications:
Mechanism of Action
BCX-1812 exerts its effects by inhibiting the activity of neuraminidase, an enzyme crucial for the replication and spread of influenza viruses . By binding to the active site of neuraminidase, BCX-1812 prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus . This inhibition is highly selective, targeting only the neuraminidase of influenza viruses without affecting other enzymes .
Comparison with Similar Compounds
BCX-1812 is compared with other neuraminidase inhibitors such as oseltamivir and zanamivir . While all three compounds inhibit neuraminidase, BCX-1812 has shown superior efficacy in some studies, particularly in terms of selectivity and potency . The unique cyclopentane ring structure of BCX-1812 contributes to its high selectivity and effectiveness .
Similar Compounds
Oseltamivir: Another neuraminidase inhibitor used to treat influenza.
Zanamivir: A neuraminidase inhibitor with a different structure but similar mechanism of action.
BCX-1812 stands out due to its unique structure and high selectivity, making it a valuable compound in the fight against influenza .
Properties
IUPAC Name |
3-(dimethylamino)benzoyl chloride;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c1-11(2)8-5-3-4-7(6-8)9(10)12;/h3-6H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDQPATXNFWFNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627916 | |
Record name | 3-(Dimethylamino)benzoyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117500-61-5 | |
Record name | 3-(Dimethylamino)benzoyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Dimethylaminobenzoyl chloride hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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